5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its indole core, which is substituted with multiple methoxy groups and an amide linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe amide linkage is then formed by reacting the indole derivative with an appropriate amine and carboxylic acid derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin inhibitor with a similar mechanism of action.
Podophyllotoxin: Another tubulin inhibitor used in cancer treatment.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
5,6,7-trimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization with high specificity makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N3O6 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H25N3O6/c1-25-16(9-13-10-17(29-3)20(30-4)21(31-5)19(13)25)22(27)23-12-18(26)24-14-7-6-8-15(11-14)28-2/h6-11H,12H2,1-5H3,(H,23,27)(H,24,26) |
InChI Key |
GPLWGWFJABSQRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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